

Methyl 3-methyl-2-oxobutanoate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-methyl-2-oxobutanoate

Cat. No.: B1314033

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An In-depth Technical Guide to Methyl 3-methyl-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **methyl 3-methyl-2-oxobutanoate**. This document includes detailed information on its physicochemical characteristics, spectroscopic data, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

Methyl 3-methyl-2-oxobutanoate, also known as methyl α -ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. It is characterized by a ketone and an ester functional group.

Chemical Structure:

Table 1: Chemical Identifiers^{[1][2]}

Identifier	Value
IUPAC Name	methyl 3-methyl-2-oxobutanoate
Synonyms	Methyl 2-oxo-3-methylbutyrate, Methyl 2-oxoisovalerate, Methyl 3-methyl-2-oxobutyrate
CAS Number	3952-67-8
Molecular Formula	C6H10O3
Molecular Weight	130.14 g/mol
InChI	InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3
InChIKey	NKWVBPZZQFOVCE-UHFFFAOYSA-N
SMILES	<chem>CC(C)C(=O)C(=O)OC</chem>

Physicochemical Properties

Methyl 3-methyl-2-oxobutanoate is a colorless to pale yellow liquid with a fruity odor.^[3] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.^[3]

Table 2: Physical and Chemical Properties^[1]^[3]

Property	Value
Physical State	Liquid
Appearance	Colorless to pale yellow
Odor	Fruity
Molecular Weight	130.14 g/mol
Exact Mass	130.062994177 Da
Solubility	Soluble in organic solvents (ethanol, ether); limited solubility in water.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **methyl 3-methyl-2-oxobutanoate**, which are essential for its identification and characterization.

Table 3: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	s	3H	O-CH ₃
~3.2	sept	1H	CH
~1.2	d	6H	C(CH ₃) ₂

Table 4: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~195	C=O (ketone)
~160	C=O (ester)
~52	O-CH ₃
~38	CH
~18	C(CH ₃) ₂

Table 5: Mass Spectrometry Data

m/z	Interpretation
130	[M] ⁺ (Molecular ion)
101	[M - C ₂ H ₅] ⁺ or [M - CO] ⁺
73	[M - C ₃ H ₅ O] ⁺
57	[C ₄ H ₉] ⁺ or [C ₃ H ₅ O] ⁺
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
~2970	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1720	C=O stretch (ketone)
~1465	C-H bend (alkane)
~1270	C-O stretch (ester)

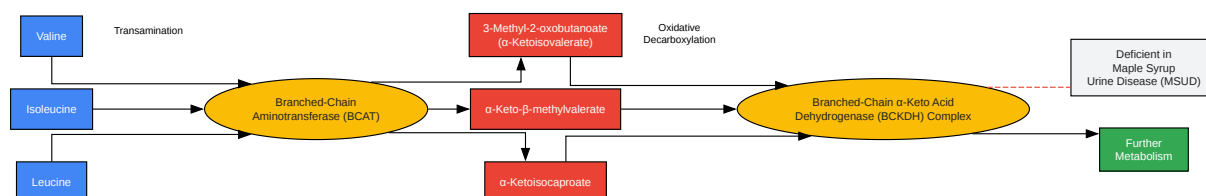
Biological Significance and Signaling Pathways

Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid (α -ketoisovaleric acid), a key intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), specifically valine.^{[4][5]} In humans, the catabolism of BCAAs is crucial for energy production and protein synthesis.

A deficiency in the branched-chain α -keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid and other branched-chain α -keto acids, leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).^{[1][4][5]} This results in the accumulation of BCAAs and their corresponding α -keto acids in the blood and urine, leading to neurotoxicity and other severe health issues.^[6]

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The diagram below illustrates the initial steps of BCAA catabolism, highlighting the role of 3-methyl-2-oxobutanoic acid.



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BCAA Catabolism Pathway

Experimental Protocols

Synthesis of Methyl 3-methyl-2-oxobutanoate via Fischer Esterification

This protocol describes a general method for the synthesis of **methyl 3-methyl-2-oxobutanoate** from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, using a Fischer esterification reaction.

Materials:

- 3-methyl-2-oxobutanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
- **Acid Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

- Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **methyl 3-methyl-2-oxobutanoate**.

Purification by Column Chromatography

For smaller-scale purification or removal of closely boiling impurities, column chromatography can be employed.

Materials:

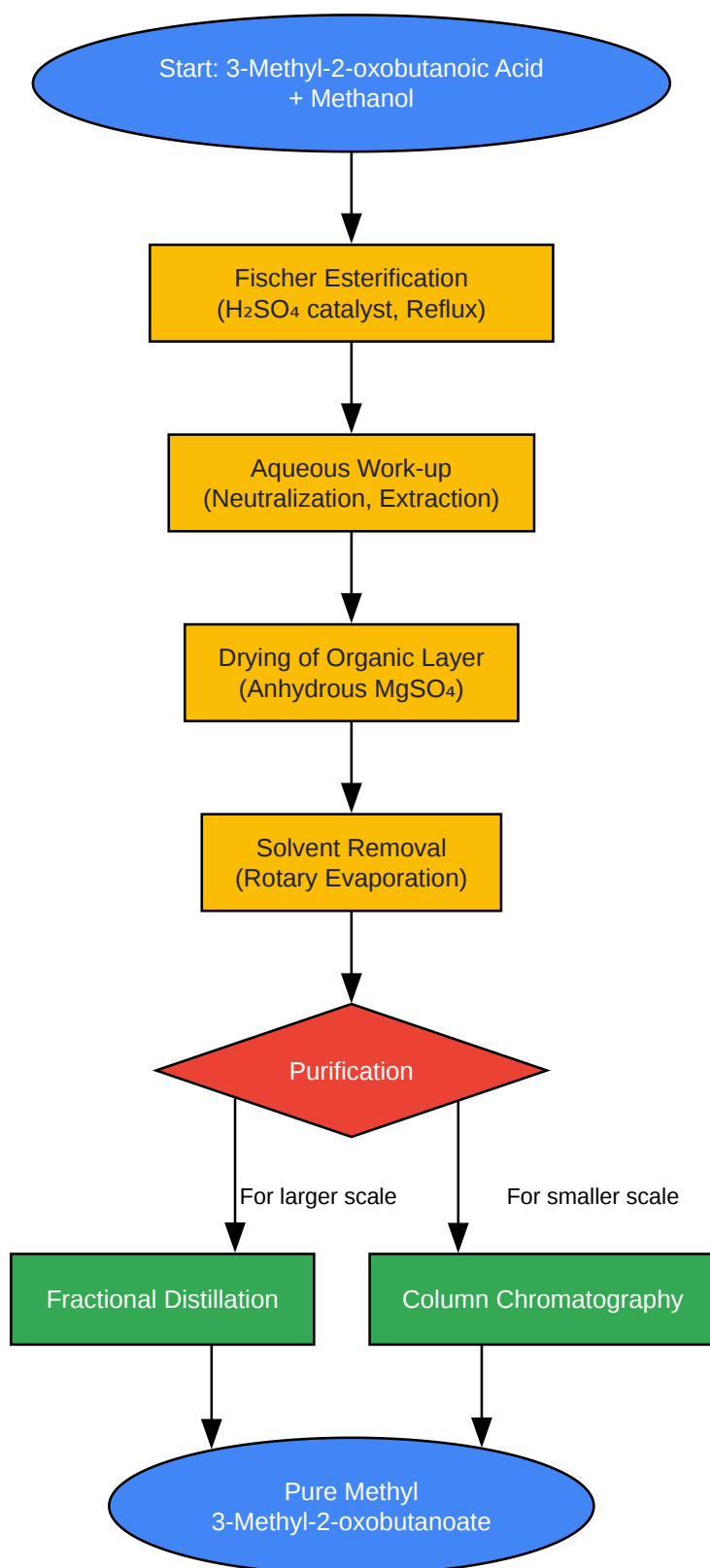
- Crude **methyl 3-methyl-2-oxobutanoate**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be optimized based on TLC analysis.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **methyl 3-methyl-2-oxobutanoate**.

Experimental Workflow for Synthesis and Purification



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Synthesis and Purification Workflow

This technical guide provides essential information for researchers and professionals working with **methyl 3-methyl-2-oxobutanoate**. The data and protocols herein are intended to facilitate further research and development in areas related to metabolism, drug discovery, and organic synthesis.

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- To cite this document: BenchChem. [Methyl 3-methyl-2-oxobutanoate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314033#methyl-3-methyl-2-oxobutanoate-chemical-structure-and-properties]

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